N-(1-cyclohexylethyl)-3-methoxypropan-1-amine
Description
N-(1-Cyclohexylethyl)-3-methoxypropan-1-amine is a secondary amine characterized by a cyclohexylethyl group attached to the nitrogen atom of a 3-methoxypropan-1-amine backbone. The compound is classified as a skin and eye irritant (Category 2/2A) and poses specific target organ toxicity (respiratory system, Category 3) . Its molecular formula is inferred as C₁₂H₂₅NO (molecular weight ≈ 199.34 g/mol), featuring a lipophilic cyclohexyl moiety and a polar methoxy group, which may influence its solubility and reactivity in synthetic applications.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11(13-9-6-10-14-2)12-7-4-3-5-8-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
WODUXAHVWCQFJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine typically involves the reaction of 1-cyclohexylethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the hydrogenation process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on cellular processes. It may serve as a model compound to investigate the interactions between amines and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may contribute to the development of drugs with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-cyclohexylethyl)-3-methoxypropan-1-amine with analogous compounds, focusing on molecular features, synthesis, hazards, and applications.
Structural Analogues with Cyclohexyl or Aromatic Substituents
2-Chloro-3-cyclohexyl-N-methylpropan-1-amine (12)
- Molecular Formula : C₁₀H₂₀ClN
- Key Features : Chloro and methyl substituents on a cyclohexyl-propanamine backbone.
- Synthesis : Prepared via Fe-catalyzed reaction (60% yield) using allylcyclohexane .
- Hazards: Not specified in evidence, but chloro groups often correlate with toxicity.
1-(2-Chlorophenyl)-3-Methoxypropan-1-Amine
- Molecular Formula: C₁₀H₁₄ClNO
- Key Features : 2-Chlorophenyl substituent instead of cyclohexylethyl.
- Properties : Higher polarity due to aromatic chlorine; molecular weight = 199.68 g/mol .
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
Methoxypropanamine Derivatives with Heterocyclic/Aromatic Moieties
N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-Amine
- Molecular Formula: C₁₉H₂₁NOS
- Key Features : Naphthyloxy and thienyl groups; planar aromatic systems.
- Synthesis : Prepared via nucleophilic substitution (72.9% yield) as an intermediate for Duloxetine hydrochloride .
- Applications : Critical in antidepressant drug synthesis; demonstrates the importance of aryl-ether linkages in pharmacology.
N-(3-Methoxypropyl)pyridin-2-amine (3.4ad)
Boron-Containing and Tetrahydroquinoline Derivatives
N-(3-Methoxypropyl)-3-Phenyl-4-Borylpentanamide
- Key Features : Boronate ester and phenyl groups.
- Synthesis : Copper-catalyzed carbonylative multi-component reaction (53% yield) .
- Applications : γ-Boryl amides are valuable in cross-coupling reactions for C–B bond formation.
N-[(1-Ethyl-1,2,3,4-Tetrahydroquinolin-6-yl)methyl]-3-Methoxypropan-1-Amine
- Molecular Formula : C₁₆H₂₆N₂O
- Key Features: Tetrahydroquinoline scaffold linked to methoxypropanamine.
- Applications : Discontinued; structural similarity to neuroactive compounds.
Discussion of Structural and Functional Trends
- Lipophilicity vs. Methoxy groups improve aqueous solubility.
- Synthetic Efficiency : Yields vary widely (53–87%), influenced by substituent electronic effects and reaction mechanisms (e.g., Fe-catalyzed vs. copper-mediated).
- Hazard Profile : The target compound’s irritation hazards contrast with unspecified risks for others, suggesting substituent-specific toxicity (e.g., cyclohexylethyl vs. chloroaryl).
- Pharmaceutical Relevance: Aryl and heterocyclic derivatives (e.g., pyridin-2-amine, tetrahydroquinoline) are common in CNS drugs, highlighting structural motifs for bioactivity.
Biological Activity
N-(1-cyclohexylethyl)-3-methoxypropan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, antiproliferative effects, and interactions with specific cellular targets.
1. Overview of Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and antioxidant agent. The compound's structure suggests it may interact with biological targets through multiple mechanisms.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical for cellular processes, similar to other compounds within its chemical class.
- Cellular Interaction: It may disrupt cellular membranes or bind to active sites on proteins, affecting their function and leading to altered cellular signaling pathways .
3. Antiproliferative Activity
Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
These results indicate that the compound exhibits significant antiproliferative effects, particularly against breast cancer cells (MCF-7).
4. Antioxidant Activity
In addition to its antiproliferative properties, this compound has shown promising antioxidant activity. Comparative studies revealed that certain derivatives of methoxypropanamines exhibited stronger antioxidative effects than standard antioxidants like BHT (Butylated Hydroxytoluene) across various assay methods .
5. Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Case Study 1: In vitro assays demonstrated that derivatives similar to this compound showed selective activity against Gram-positive bacteria such as E. faecalis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
- Case Study 2: A study involving the compound's effect on cancer cell lines indicated that it could induce apoptosis in nutrient-starved conditions, suggesting potential applications in cancer therapies targeting metabolic vulnerabilities .
6. Conclusion
This compound presents a multifaceted profile with notable biological activities, including antiproliferative and antioxidant effects. Ongoing research is essential to fully understand its mechanisms and optimize its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
